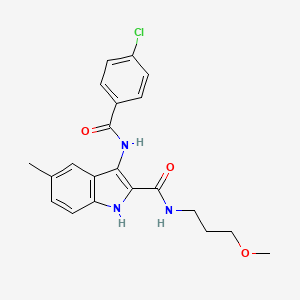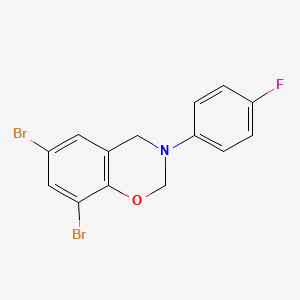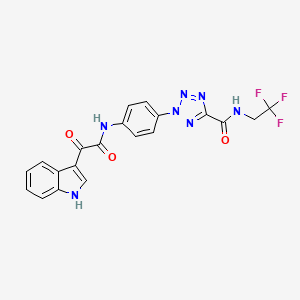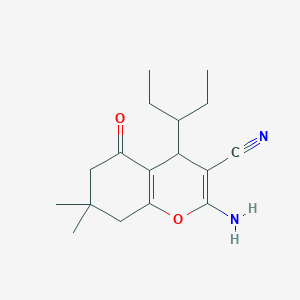
3-(4-chlorobenzamido)-N-(3-methoxypropyl)-5-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chlorobenzamido)-N-(3-methoxypropyl)-5-methyl-1H-indole-2-carboxamide is a chemical compound that belongs to the family of indole-based drugs. It has been widely studied for its potential therapeutic applications, particularly in the field of cancer research.
Scientific Research Applications
Synthesis and Characterization
Compounds related to 3-(4-chlorobenzamido)-N-(3-methoxypropyl)-5-methyl-1H-indole-2-carboxamide are synthesized and characterized through various methods. For instance, indole-3-carbaldehyde semicarbazone derivatives have been synthesized and characterized using ESI-MS and spectroscopic techniques. These compounds, through DFT calculations and spectroscopic data, confirmed their geometrical configurations and highlighted the importance of methodological advancements in the synthesis of complex molecules (Carrasco et al., 2020).
Biological Activities
Indole derivatives exhibit a broad spectrum of biological activities. For example, certain indole-3-carbaldehyde semicarbazone derivatives have demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, showing the potential of indole derivatives in the development of new antibacterial agents (Carrasco et al., 2020). Additionally, indole-2-carboxamides have been identified as promising antituberculosis agents, indicating the significant role these compounds could play in addressing global health challenges such as tuberculosis (Kondreddi et al., 2013).
Chemical Functionalities Optimization
Research on indole-2-carboxamides, such as the optimization of chemical functionalities to improve allosteric parameters for the cannabinoid receptor 1 (CB1), showcases the intricate relationship between chemical structure and biological function. Key structural requirements for allosteric modulation of CB1 have been identified, including chain length at specific positions and the presence of electron-withdrawing groups, which significantly impact binding affinity and cooperativity (Khurana et al., 2014).
properties
IUPAC Name |
3-[(4-chlorobenzoyl)amino]-N-(3-methoxypropyl)-5-methyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-13-4-9-17-16(12-13)18(19(24-17)21(27)23-10-3-11-28-2)25-20(26)14-5-7-15(22)8-6-14/h4-9,12,24H,3,10-11H2,1-2H3,(H,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAZFZWESASMHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)Cl)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzamido)-N-(3-methoxypropyl)-5-methyl-1H-indole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetic acid](/img/structure/B2964861.png)
![2-(1H-indol-3-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2964863.png)
![Tert-butyl {1-[2-(4-chlorophenyl)-2-hydroxyethyl]piperidin-4-yl}carbamate](/img/structure/B2964864.png)
![2-Phenyl-3-thiophen-2-yl-5-m-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2964866.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2964868.png)
![1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2964871.png)


![2-amino-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B2964875.png)